molecular formula C15H17N3 B1614684 4-Ethylmethylaminoazobenzene CAS No. 2058-66-4

4-Ethylmethylaminoazobenzene

Cat. No.: B1614684
CAS No.: 2058-66-4
M. Wt: 239.32 g/mol
InChI Key: CQRMBHOJIAXBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylmethylaminoazobenzene is an azo dye compound of interest in various biochemical and analytical research applications. While specific studies on this exact compound are limited, its structure is closely related to a well-characterized family of aminoazobenzene dyes, which have historically served as important tools in scientific research. A primary research application for compounds in this class is in analytical chemistry, particularly in the derivatization of amino acids for their separation and identification. For instance, the related compound 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) is known to react with amino acids to form stable derivatives that can be sensitively detected, facilitating analysis of complex mixtures like protein hydrolysates or food matrices . Similarly, 4-(dimethylamino)azobenzene-4'-isothiocyanate (DABITC) has been used for the sensitive Edman-type sequencing of proteins and peptides, where the resulting derivatives are colored compounds that can be visualized and quantified . The structural similarity of this compound suggests potential utility in such methodological workflows. Furthermore, aminoazobenzene derivatives have played a foundational role in studying the biochemical mechanisms of chemical carcinogenesis. Seminal research on compounds like 4-dimethylaminoazobenzene (DAB, "butter yellow") demonstrated that many carcinogens require metabolic activation within the body to become reactive "ultimate carcinogens" . These activated metabolites can form covalent adducts with cellular macromolecules, including proteins and DNA . As part of this structural family, this compound may serve as a relevant subject in toxicological studies investigating metabolic pathways, such as cytochrome P-450 dependent N-dealkylation and N-oxidation, and the subsequent reactivity of metabolic intermediates . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2058-66-4

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N-ethyl-N-methyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

CQRMBHOJIAXBTN-UHFFFAOYSA-N

SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Ethylmethylaminoazobenzene

Established Synthetic Pathways for 4-Ethylmethylaminoazobenzene

The most well-established and widely utilized method for the synthesis of this compound is the azo coupling reaction . This electrophilic aromatic substitution reaction involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling partner, in this case, N-ethyl-N-methylaniline. icm.edu.plnih.gov

Step 1: Diazotization of Aniline (B41778)

Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). evitachem.com This reaction converts the primary amino group into a diazonium salt, benzenediazonium (B1195382) chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. nih.gov

Reaction: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo Coupling

The benzenediazonium chloride is then reacted with N-ethyl-N-methylaniline. The N-ethyl-N-methylaniline acts as a nucleophile, and the coupling occurs at the para-position of the aniline ring due to the strong activating and para-directing effect of the ethylmethylamino group. spcmc.ac.in The reaction is typically carried out in a slightly acidic to neutral medium. spcmc.ac.in

Reaction: C₆H₅N₂⁺Cl⁻ + C₆H₅N(CH₂CH₃)CH₃ → C₆H₅N=NC₆H₄N(CH₂CH₃)CH₃ + HCl

ReactantRoleKey Conditions
AnilineStarting primary aromatic amineDiazotization
Sodium NitriteSource of nitrous acidIn situ generation with HCl
Hydrochloric AcidStrong acid for diazotizationLow temperature (0-5 °C)
N-ethyl-N-methylanilineCoupling componentSlightly acidic to neutral pH

Synthesis and Characterization of Structural Analogs and Derivatives of this compound

The general synthetic strategy for this compound can be adapted to produce a wide array of structural analogs and derivatives by varying the starting aniline and the coupling component. These modifications allow for the fine-tuning of the compound's properties for various applications.

The synthesis of various aminoazobenzene derivatives has been reported, showcasing the versatility of the diazotization and coupling reaction. For instance, derivatives have been synthesized with different substituents on the phenyl rings. nih.govbeilstein-archives.org

One common approach is to introduce substituents onto the aniline ring before diazotization. For example, using a substituted aniline like 4-chloroaniline (B138754) in the diazotization step, followed by coupling with N-ethyl-N-methylaniline, would yield a chlorinated analog. Similarly, a variety of substituted anilines can be employed to introduce groups like nitro, methyl, or methoxy (B1213986) onto one of the phenyl rings. sci-hub.seresearchgate.net

Another strategy involves modifying the coupling component. Instead of N-ethyl-N-methylaniline, other N-alkylanilines or naphthylamines can be used to generate a diverse range of azo dyes. researchgate.net For example, coupling with N,N-bis(2-hydroxyethyl)aniline has been used to create dyes with different properties. ncsu.edu

The synthesis of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives highlights the possibility of creating more complex structures with multiple substitutions. nih.govresearchgate.net These syntheses often involve multi-step procedures, including oxidative coupling and subsequent modifications like Buchwald-Hartwig coupling to introduce amino groups. beilstein-archives.org

Starting Amine (Example)Coupling Component (Example)Resulting Derivative Type
4-NitroanilineN-ethyl-N-methylanilineNitro-substituted analog
AnilineN,N-DiethylanilineDiethylamino analog
2-Amino-6-nitrotoluene8-HydroxyquinolineHeterocyclic azo dye
4-Aminoazobenzene (B166484)MalononitrileBisazo dye precursor

These derivatives are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry to confirm their structures. sci-hub.sebibliomed.org

Exploration of Novel Synthetic Approaches for this compound

While the traditional diazotization and coupling reaction is effective, there is ongoing research into developing more novel, efficient, and environmentally friendly synthetic methods for azo compounds. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. nih.gov

One area of exploration is the use of alternative diazotizing agents. For example, methyl nitrite has been investigated as a greener alternative to sodium nitrite and strong acids, potentially reducing the formation of acidic waste streams. scirp.org

Catalytic methods are also a significant focus of novel synthetic strategies. The development of catalysts for azo compound synthesis could lead to milder reaction conditions and higher selectivity. nih.govresearchgate.netrsc.orglibis.be For instance, photoredox catalysis presents a modern approach for forming N-N bonds under mild conditions. rsc.org While not yet specifically reported for this compound, these catalytic systems offer a promising avenue for future research.

Furthermore, electrochemical methods are being explored as a sustainable way to conduct organic synthesis, including annulation reactions that could potentially be adapted for azo dye synthesis. rsc.org These methods use electricity as a "reagent," minimizing the use of chemical oxidants and reductants.

Solvent selection is another key aspect of greener synthesis. The use of water or other environmentally benign solvents instead of traditional organic solvents is a major goal. rsc.org Research into performing azo coupling reactions in aqueous media or under solvent-free conditions is an active area of investigation. researchgate.net

While specific, detailed novel synthetic pathways for this compound are not yet prevalent in the literature, the general trends in organic synthesis suggest that future approaches will likely focus on:

Catalytic Systems: Employing transition metal or organocatalysts to facilitate the coupling reaction under milder conditions.

Greener Reagents: Utilizing less hazardous starting materials and reagents.

Alternative Energy Sources: Exploring photochemical or electrochemical methods to drive the reaction.

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. epa.gov

These exploratory areas hold the potential to make the synthesis of this compound and its derivatives more sustainable and efficient in the future.

Advanced Spectroscopic Characterization of 4 Ethylmethylaminoazobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Ethylmethylaminoazobenzene

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule and their electronic environments. libretexts.org The spectrum is interpreted based on chemical shift (δ), integration (relative number of protons), and signal splitting (multiplicity), which reveals adjacent protons. libretexts.org For this compound, the protons on the N-alkyl groups and the aromatic rings are expected to appear in distinct regions of the spectrum. The reference standard Tetramethylsilane (TMS) is used to define the 0 ppm point on the scale. libretexts.org

The expected ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ are detailed below. The aromatic region would show complex splitting patterns due to the presence of protons on two different, asymmetrically substituted rings.

Interactive Table: Predicted ¹H NMR Data for this compound

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (unsubstituted ring)~7.40 - 7.55Multiplet3H
Aromatic protons (unsubstituted ring, ortho to azo)~7.80 - 7.90Multiplet2H
Aromatic protons (ortho to N(CH₃)(C₂H₅))~6.65 - 6.75Doublet2H
Aromatic protons (meta to N(CH₃)(C₂H₅))~7.75 - 7.85Doublet2H
N-CH₂-CH₃ (methylene)~3.40Quartet2H
N-CH₃ (methyl)~3.05Singlet3H
N-CH₂-CH₃ (methyl)~1.20Triplet3H

Note: The predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in the structure produces a distinct signal, with its chemical shift indicating its electronic environment. docbrown.info Quaternary carbons (those with no attached hydrogens) typically show weaker signals. oregonstate.edu For this compound, distinct signals are expected for the alkyl carbons, the substituted and unsubstituted aromatic carbons, and the carbons directly attached to the nitrogen atoms.

Interactive Table: Predicted ¹³C NMR Data for this compound

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
C=O (carbonyl, if present as impurity)165-190
Aromatic C-N~150 - 153
Aromatic C-N=N~145 - 148
Aromatic C-H110 - 130
Quaternary aromatic C120 - 155
N-CH₂ (methylene)~45
N-CH₃ (methyl)~38
-CH₃ (ethyl's methyl)~12

Note: These predictions are based on typical ¹³C chemical shift values. Conjugation and substituent effects can influence the exact positions of the signals. organicchemistrydata.org

Advanced NMR Techniques for Conformational Studies

While 1D NMR spectra identify the basic connectivity, 2D NMR techniques are essential for unambiguous signal assignment and for studying the three-dimensional conformation of the molecule in solution. nptel.ac.in

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³J-coupling) within the same spin system. It would be crucial for confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and for tracing the coupling network across each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would definitively link each proton signal (except the N-methyl singlet) to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This would be invaluable for assigning the quaternary carbons by observing correlations from nearby protons. For instance, correlations from the N-methyl protons would help identify the N-methyl carbon, the adjacent aromatic carbon (C-N), and the two neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for probing spatial proximity. For this compound, NOESY could reveal through-space interactions between the protons of the N-alkyl groups and the protons on the adjacent aromatic ring. Crucially, it could also detect correlations between protons on the two different phenyl rings, providing direct evidence for the molecule's conformation (twist) around the central -N=N- bond. ipb.pt

Mass Spectrometry (MS) for Molecular Fragmentation and Identification of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, valuable structural information. plasmion.comnih.gov When this compound is analyzed, it is first ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the molecule. libretexts.org This energetically unstable ion then breaks apart into smaller, characteristic fragment ions. libretexts.org

The fragmentation pattern is a fingerprint of the molecule's structure. For this compound (Molecular Formula: C₁₅H₁₇N₃, Molecular Weight: 239.32 g/mol ), key fragmentation pathways would include:

α-Cleavage: The bonds adjacent to the amino nitrogen are prone to breaking. This would lead to the loss of a methyl radical (•CH₃, mass 15) or an ethyl radical (•C₂H₅, mass 29).

Azo Bond Cleavage: The N=N bond can cleave, leading to fragments representing the two original aromatic components.

Benzylic-type Cleavage: While not a classic benzyl (B1604629) group, the bond between the aromatic ring and the azo nitrogen can break, often with rearrangement. youtube.com

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon Formula (Proposed)Description
239[C₁₅H₁₇N₃]⁺•Molecular Ion (Parent Ion)
224[C₁₄H₁₄N₃]⁺Loss of a methyl radical (M-15)
210[C₁₃H₁₂N₃]⁺Loss of an ethyl radical (M-29)
134[C₉H₁₂N]⁺Fragment from cleavage of N-N bond (ethylmethylaniline moiety)
105[C₆H₅N₂]⁺Phenyl diazonium fragment
77[C₆H₅]⁺Phenyl cation, characteristic of benzene (B151609) derivatives docbrown.info

X-ray Diffraction Studies for Solid-State Structure of this compound

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. azom.commalvernpanalytical.com This technique provides accurate measurements of bond lengths, bond angles, and torsion (dihedral) angles, revealing the molecule's conformation and how it packs into a crystal lattice. ucsb.edu

While a specific crystal structure for this compound is not publicly documented, an XRD analysis would be expected to provide the following key structural details:

Conformation: It would definitively establish whether the molecule adopts a trans or cis conformation about the N=N double bond. The trans isomer is generally more stable and thus more likely to be observed.

Planarity: The analysis would quantify the planarity of the azobenzene (B91143) system. The dihedral angles between the two phenyl rings and the central C-N=N-C plane would reveal the degree of twisting in the molecule.

Bond Parameters: Precise lengths of all bonds (C-C, C-H, C-N, N=N) and the angles between them would be determined.

Intermolecular Interactions: XRD reveals how molecules are arranged in the crystal. It would identify any significant intermolecular forces, such as van der Waals interactions or π-π stacking between the aromatic rings of adjacent molecules, which govern the material's bulk properties.

Interactive Table: Data Obtainable from X-ray Diffraction Analysis

ParameterInformation YieldedExample from a Similar Structure nih.gov
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry elements within the unit cell.P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.a = 10.1 Å, b = 5.9 Å, c = 22.4 Å, β = 98.7°
C-N=N-C Torsion AngleDefines the cis or trans nature and twist of the azo group.~178° (indicating a nearly planar trans form)
Phenyl Ring Dihedral AngleThe angle between the planes of the two aromatic rings.46.4°
Intermolecular DistancesEvidence for packing forces like π-stacking (e.g., ring-to-ring distance).~3.5 - 4.0 Å

Computational Chemistry and Theoretical Investigations of 4 Ethylmethylaminoazobenzene

Quantum Chemical Calculations of 4-Ethylmethylaminoazobenzene

Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. wikipedia.org These methods solve, often approximately, the Schrödinger equation for the molecule of interest. For this compound, this involves modeling its electronic structure to understand its geometry, energy, and response to stimuli. The main approaches are categorized into Density Functional Theory, Ab Initio methods, and Semi-Empirical methods.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. novapublishers.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. nih.gov DFT methods, such as those using the B3LYP functional, are frequently employed to study substituted azobenzenes due to their balance of computational cost and accuracy. semanticscholar.orgbohrium.com

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy. scm.com For this compound, this process would identify the most stable bond lengths, bond angles, and dihedral angles. The molecule exists as two isomers, trans and cis, around the central N=N double bond, and DFT can determine the geometry and relative stability of each. researchgate.net

DFT is a powerful tool for predicting spectroscopic properties. mdpi.com Vibrational wavenumbers, corresponding to the frequencies of molecular vibrations, can be calculated and compared with experimental infrared (IR) and Raman spectra. derpharmachemica.comnepjol.info This allows for the assignment of specific spectral peaks to particular vibrational modes, such as the characteristic N=N stretch or C-H bending modes, providing a detailed understanding of the molecule's dynamics. nih.gov

Electronic spectra, which relate to how the molecule absorbs light, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). core.ac.ukrsc.org For this compound, TD-DFT calculations can predict the absorption wavelengths (λ_max) and oscillator strengths for electronic transitions, such as the n→π* and π→π* transitions characteristic of azobenzene (B91143) compounds. researchgate.netnih.gov These calculations are vital for understanding the compound's color and its photoisomerization properties. nih.gov Although specific calculated spectra for this compound were not found, studies on related molecules show that TD-DFT provides valuable insights into their optical properties. researchgate.netarxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. derpharmachemica.com The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most easily accepts an electron. conicet.gov.ar The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. schrodinger.com

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and the distribution of electron density within them. This analysis helps in understanding the charge transfer characteristics within the molecule, particularly the "push-pull" effect of the electron-donating ethylmethylamino group (-N(CH₃)C₂H₅) and the azo bridge. semanticscholar.org From the HOMO and LUMO energies, important electronic properties can be derived, as shown in the table below.

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies (Note: This table describes the theoretical parameters. No calculated values for this compound are available in the searched literature.)

Property Symbol Formula Description
Ionization Potential IP IP ≈ -EHOMO The approximate energy required to remove an electron from the molecule.
Electron Affinity EA EA ≈ -ELUMO The approximate energy released when an electron is added to the molecule.
Energy Gap ΔE ΔE = ELUMO - EHOMO Indicates the molecule's excitability and chemical reactivity. schrodinger.com
Electronegativity χ χ ≈ -(EHOMO + ELUMO)/2 Measures the molecule's ability to attract electrons. conicet.gov.ar
Chemical Hardness η η ≈ (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution. conicet.gov.ar
Chemical Softness S S = 1/η The reciprocal of hardness, indicating higher reactivity. conicet.gov.ar

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parameterization. wikipedia.orgaps.org The most basic ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects the detailed interactions between individual electrons (electron correlation). nih.gov

To improve upon HF, post-Hartree-Fock methods are used to account for electron correlation, which is crucial for accurate energy predictions. aps.org Common examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). wikipedia.org These methods are more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other methods. aps.org For this compound, these calculations could provide highly accurate predictions of its geometry and energy, though the computational cost might be significant. novapublishers.com

Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data to approximate certain complex integrals. uni-muenchen.denumberanalytics.com These methods, such as AM1, PM3, and MNDO, are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput screening of many compounds. iastate.eduststephens.net.in

The main advantage is computational speed, but the accuracy is generally lower and depends on whether the molecule being studied is similar to the molecules used to develop the method's parameters. numberanalytics.comststephens.net.in For a molecule like this compound, semi-empirical methods could be used for initial geometry optimizations or for exploring the potential energy surface to identify key conformers before refining the results with more accurate DFT or ab initio calculations. semanticscholar.org

Density Functional Theory (DFT) Applications

Molecular Mechanics and Molecular Dynamics (MD) Simulations of this compound and Related Systems

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational dynamics and intermolecular interactions of molecular systems. nih.gov These methods have been widely applied to azobenzene and its derivatives to study processes like photoisomerization and binding to biological targets. nih.govacs.org

In MM studies, the potential energy of a system is calculated using a force field, which is a set of parameters describing the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. core.ac.uk For non-standard molecules like this compound, force field parameters are often generated using general-purpose force fields like the Generalized Amber Force Field (GAFF) or by fitting parameters to match the results of higher-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). core.ac.ukrsc.org Several force fields have been specifically developed or adapted for azobenzene systems, including extensions of OPLS All Atoms and reactive force fields like ReaxFF, which can model bond formation and breaking. core.ac.ukaip.orgaip.org

MD simulations use these force fields to calculate the forces on each atom and integrate Newton's equations of motion, generating a trajectory that describes how the molecule moves over time. nih.gov For azobenzene derivatives, MD simulations provide insight into:

Conformational Dynamics: The flexibility of the molecule, including the rotation around the central N=N bond and the phenyl rings.

Isomerization Processes: The dynamic changes that occur during the trans-to-cis and cis-to-trans isomerization, which is fundamental to their function as photoswitches. acs.org

Solvent Effects: How the surrounding environment, such as different solvents, affects the structure and dynamics of the molecule. acs.org

Biomolecular Interactions: How these molecules bind to and interact with biological macromolecules. For instance, simulations have been used to investigate the binding of azobenzene derivatives to DNA G-quadruplexes and voltage-gated ion channels. nih.govrsc.org

A hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed for studying large systems. In QM/MM, the chemically active region (e.g., the azobenzene core) is treated with a more accurate QM method, while the rest of the system (e.g., solvent or protein) is treated with a computationally less expensive MM force field. acs.orgarxiv.org This allows for the accurate simulation of processes like photoisomerization within a complex environment. acs.org

Table 1: Representative Force Field Parameters for Azobenzene Core This table presents typical parameters for the core structure of azobenzene derivatives as would be used in a Molecular Mechanics force field. Actual parameters for this compound would require specific parameterization.

Interaction TypeAtom TypesEquilibrium ValueForce Constant
Bond Stretch C-N1.43 Å490 kcal/mol/Ų
N=N1.25 Å570 kcal/mol/Ų
Angle Bend C-N=N113.0°70 kcal/mol/rad²
C-C-N120.0°63 kcal/mol/rad²
Dihedral C-C-N=N180.0°Varies (Periodic)
C-N=N-C180.0° (trans) / 0° (cis)Varies (Periodic)

Theoretical Studies on Reaction Pathways and Mechanisms involving this compound

Theoretical methods, particularly DFT, are crucial for elucidating the detailed mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify transition states, and calculate reaction barriers. sumitomo-chem.co.jpmdpi.commdpi.com For this compound and related compounds, two reaction pathways are of primary interest: light-induced isomerization and metabolic activation leading to carcinogenicity.

The photoisomerization of azobenzene derivatives from the stable trans isomer to the metastable cis isomer is the basis for their use as molecular switches. Computational studies, often using methods like Complete Active Space Self-Consistent Field (CASSCF) and DFT, have shown that this process can occur via different pathways. researchgate.net The two most discussed mechanisms are rotation around the N=N double bond and an inversion (or "pedal") motion at one of the nitrogen atoms. The reaction proceeds on the first excited state (S₁) potential energy surface and often involves a conical intersection, which is a point where the ground (S₀) and excited state surfaces cross, facilitating a rapid and efficient return to the ground state in either the cis or trans configuration. researchgate.net For 4-aminoazobenzene (B166484), calculations suggest the photoisomerization on the S₁ state follows a rotational pathway. researchgate.net

Many aminoazobenzene compounds, including the parent 4-aminoazobenzene, are classified as procarcinogens, meaning they require metabolic activation to exert their toxic effects. smolecule.comwikipedia.orgindustrialchemicals.gov.au This activation pathway has been investigated using computational methods. The process is believed to involve:

N-hydroxylation: The amino group is oxidized by cytochrome P450 enzymes to form an N-hydroxy derivative. smolecule.com

Esterification: The N-hydroxy group is further esterified (e.g., by sulfotransferases) to create a good leaving group.

Nitrenium Ion Formation: Heterolytic cleavage of the N-O bond generates a highly reactive arylnitrenium ion. acs.org

DNA Adduct Formation: This electrophilic nitrenium ion then attacks nucleophilic sites on DNA bases (primarily guanine), forming covalent adducts that can lead to mutations and initiate cancer. nih.gov

Computational studies on methoxy-substituted 4-aminoazobenzene have demonstrated that the position of substituents significantly influences the extent of DNA adduct formation and, consequently, the compound's carcinogenic potential. nih.gov It is plausible that the N-ethyl-N-methyl group in this compound would similarly influence its metabolic activation and reactivity.

Table 2: Calculated Relative Energies for Key Intermediates in 4-Aminoazobenzene Isomerization Based on DFT-B3LYP calculations for the parent compound 4-aminoazobenzene. Energies are relative to the trans isomer on the ground state (S₀). Data is illustrative of typical computational findings.

SpeciesStateRelative Energy (kcal/mol)
trans-4-AABS₀0.0
cis-4-AABS₀~12.0
Rotational Transition StateS₀~50.0
Inversion Transition StateS₀~25.0
Rotational Transition StateS₁~5-10

Computational Approaches to Structure-Activity Relationships of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or toxicity. researchgate.netsrce.hr This approach is particularly valuable for assessing the risk of large classes of chemicals like aromatic amines and azo dyes, for which experimental testing of every compound is impractical. nih.gov

In a QSAR study, molecular descriptors are calculated for a series of compounds. These descriptors are numerical representations of various molecular properties, including:

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons.

Hydrophobicity: Often represented by the partition coefficient (logP), which affects a molecule's absorption and distribution in the body.

Steric/Topological Properties: Descriptors related to the size, shape, and connectivity of the molecule.

Quantum Chemical Descriptors: Including partial atomic charges, dipole moments, and polarizability.

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that links them to a specific biological endpoint, such as mutagenicity or carcinogenicity. researchgate.net For aminoazobenzene derivatives, QSAR models have been developed to predict their carcinogenic potency. koreascience.kr These models help identify "structural alerts"—specific molecular substructures or property ranges that are associated with toxicity. srce.hr Research has shown that for aminoazobenzene derivatives, the nature and position of substituents strongly affect their genotoxicity. nih.govncsu.edu

For a compound like this compound, a QSAR approach would involve calculating its molecular descriptors and inputting them into a pre-existing, validated model for aromatic amine carcinogenicity. Software tools like Toxtree, LAZAR, and CAESAR incorporate such QSAR models to provide rapid predictions of toxicity. nih.gov

Table 3: Common Molecular Descriptors in QSAR for Aromatic Amine Toxicity This table lists descriptors commonly calculated for use in QSAR models to predict the toxicity of compounds like this compound and its derivatives.

DescriptorAbbreviationProperty RepresentedRelevance to Toxicity
Energy of HOMO E_HOMOElectron-donating abilityRelates to susceptibility to oxidative metabolism.
Energy of LUMO E_LUMOElectron-accepting abilityRelates to the reactivity of electrophilic metabolites.
HOMO-LUMO Gap ΔEChemical reactivityA smaller gap often implies higher reactivity.
Log of Partition Coefficient logPHydrophobicityInfluences absorption, distribution, and membrane transport.
Dipole Moment µPolarityAffects solubility and binding interactions.
Molecular Weight MWSizeInfluences diffusion and steric fit in enzyme active sites.
Partial Charge on N-atom q(N)Electron density at the amineRelates to the ease of N-hydroxylation.

Reaction Mechanisms and Metabolic Pathways of 4 Ethylmethylaminoazobenzene

Azo Reduction Mechanisms of 4-Ethylmethylaminoazobenzene

The most labile portion of an azo colorant is the azo bond (–N=N–). canada.ca This bond in this compound is susceptible to reductive cleavage, a critical step in its metabolism. This process breaks the molecule into smaller aromatic amine components. nih.gov Azo reduction can occur through several mechanisms:

Bacterial Azo Reduction : A primary pathway for the breakdown of azo dyes is through the action of azoreductases produced by intestinal microflora. canada.caresearchgate.net Studies have shown that the activity of bacterial azoreductases can be over 100 times more efficient than that of liver enzymes, making it a significant contributor to the metabolic cleavage of these compounds. canada.ca A wide variety of intestinal bacteria, including anaerobic species like Clostridium and facultative anaerobes like Enterobacteriaceae, are capable of expressing these enzymes. canada.ca This bacterial reduction is often a non-specific reaction that occurs under anaerobic conditions. nih.gov

Hepatic Azo Reduction : To a lesser extent, azo reduction can be catalyzed by azoreductase enzymes located in the liver. researchgate.net

Non-Biological Reduction : Azo bonds can also be reduced by non-biological chemical agents, such as sodium dithionite. researchgate.net

The general mechanism involves the reductive cleavage of the azo linkage, which requires the transfer of reducing equivalents, resulting in the formation of aromatic amines. nih.gov This process leads to the decolorization of the dye. nih.gov

N-Dealkylation Pathways of this compound

N-dealkylation, the removal of an N-alkyl group from an amine, is a crucial chemical transformation and a well-established metabolic pathway for xenobiotics, including aminoazo dyes. rug.nlnih.gov For this compound, this involves the cleavage of either the ethyl or the methyl group from the tertiary amino group.

Studies in rats have demonstrated that de-ethylation of this compound occurs in vivo. nih.gov This process is analogous to the in vivo demethylation observed for the well-studied compound 4-dimethylaminoazobenzene. nih.gov

This biotransformation is a specific example of oxidative N-dealkylation, a common metabolic pathway for many drugs and foreign compounds containing aliphatic amine structures. researchgate.net The reaction is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. rug.nl The general mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, cleaving the C-N bond and releasing the corresponding aldehyde (acetaldehyde from de-ethylation, formaldehyde (B43269) from de-methylation) and the secondary amine metabolite. researchgate.net

While the specific CYP isoforms responsible for metabolizing this compound have not been definitively identified, studies on similar substrates provide strong indications.

CYP1A2 and CYP3A4 are the major isoforms involved in the N-deethylation of lidocaine. nih.gov

CYP2D6 is known to catalyze the O-deethylation of ethylmorphine, while CYP3A4 is associated with its N-demethylation. nih.gov

Given these precedents, it is highly probable that CYP3A4 and CYP1A2 are involved in the N-dealkylation of this compound.

The N-dealkylation of the tertiary amine this compound directly leads to the formation of secondary aminoazo dyes. nih.govmdma.ch

Removal of the methyl group results in the formation of 4-monoethylaminoazobenzene.

Removal of the ethyl group results in the formation of 4-monomethylaminoazobenzene. nih.gov

This metabolic conversion from a tertiary amine to secondary amines is a key step in the biotransformation of this class of dyes. nih.govmdma.ch Further dealkylation of these secondary amine metabolites can lead to the formation of the primary amine, 4-aminoazobenzene (B166484).

Identification of Metabolites and Reaction Products of this compound

The metabolic breakdown of this compound through the pathways of azo reduction and N-dealkylation results in several distinct products. Based on these established reactions, the following metabolites are expected. canada.canih.govgoogle.com

Metabolic PathwayResulting Metabolite/Reaction ProductPrecursor
N-Demethylation4-MonoethylaminoazobenzeneThis compound
N-Deethylation4-MonomethylaminoazobenzeneThis compound
Full N-Dealkylation4-Aminoazobenzene4-Monoethylaminoazobenzene or 4-Monomethylaminoazobenzene
Azo ReductionAniline (B41778)This compound
N-Ethyl-N-methyl-p-phenylenediamine

For comparison, known metabolites of the closely related compound 4-dimethylaminoazobenzene include 4-monomethylaminoazobenzene, 4-aminoazobenzene, N-methyl-p-phenylenediamine, p-phenylenediamine, and aniline. researchgate.netnih.gov

Steric Effects on Chemical Transformations of this compound

Steric effects, which arise from the spatial arrangement of atoms, can influence the rate and feasibility of chemical reactions. In the case of this compound, the presence of both an ethyl and a methyl group on the nitrogen atom introduces steric factors that can affect its metabolic transformations.

General Reaction Pathways for Aminoazo Compounds

Aminoazo compounds, as a class, share common reaction pathways for both their synthesis and degradation.

Synthesis : The fundamental synthesis of aromatic azo dyes involves a two-step process. canada.canih.gov

Diazotization : A primary aromatic amine (the diazo component, such as a substituted aniline) is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. canada.caajgreenchem.comyoutube.com The instability of diazonium salts requires them to be used immediately. nih.gov

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an arylamine (e.g., aniline). nih.govyoutube.com This electrophilic aromatic substitution reaction forms the characteristic azo (–N=N–) linkage, creating the final azo dye. nih.gov

Metabolic Breakdown : The primary metabolic pathways for aminoazo compounds involve reductive and oxidative reactions. The harmful impact of many azo dyes is linked to their breakdown into constituent aromatic amines by gut microbiota. researchgate.net These aromatic amines can then undergo further metabolic activation into electrophilic products that can interact with cellular macromolecules. researchgate.net This process typically begins with the reductive cleavage of the azo bond, followed by further metabolism of the resulting amines. canada.caresearchgate.net

Structure Activity Relationship Sar Studies for 4 Ethylmethylaminoazobenzene and Its Analogs

Influence of Substituents on Chemical Reactivity and Biological Activity of Aminoazo Dyes

The biological activity of aminoazo dyes, particularly their carcinogenicity, is intricately linked to their chemical structure. The presence, position, and nature of substituents on the aromatic rings and the amino group can significantly modulate their metabolic activation and interaction with biological macromolecules.

The metabolism of these dyes often involves enzymatic reduction of the azo bond, leading to the formation of aromatic amines, which can be further metabolized to reactive electrophilic species capable of binding to DNA and initiating carcinogenesis. mdpi.comresearchgate.net Additionally, oxidation of the amino group is a critical activation step. researchgate.net Therefore, substituents that influence the electron density of the azo bond or the amino group can alter the rate and pathway of metabolism, thereby affecting the compound's carcinogenic potency. researchgate.net

Comparative Analysis of 4-Ethylmethylaminoazobenzene with Other Aminoazo Dye Derivatives

To elucidate the structural requirements for carcinogenicity, numerous studies have compared the biological activity of this compound with its parent compound, 4-dimethylaminoazobenzene (DMAB), and other derivatives. Research has shown that this compound exhibits a carcinogenic activity similar to that of DMAB. researchgate.netrupress.orgnih.gov

Positional Effects of Substituents on Activity (e.g., 2'-, 3'-, 4'-)

The position of substituents on the aromatic ring distal to the amino group (the prime positions) has a profound impact on the carcinogenic activity of aminoazo dyes. Studies on derivatives of 4-dimethylaminoazobenzene have established a clear activity relationship based on the substituent's location: 3' > 2' > 4'. rupress.org

Substituents in the 3'-position, such as methyl, chloro, and nitro groups, tend to enhance or maintain high carcinogenic activity. researchgate.netrupress.org For example, 3'-methyl-4-dimethylaminoazobenzene (B1195842) and 3'-chloro-4-dimethylaminoazobenzene (B1346005) are highly carcinogenic. rupress.org In contrast, substituents in the 4'-position generally lead to a significant decrease in activity. rupress.org For instance, 4'-chloro-4-dimethylaminoazobenzene (B1362465) is considerably less active than its parent compound. researchgate.net The 2'-position appears to be intermediate in its effect on carcinogenicity. rupress.org

These positional effects are thought to arise from the substituent's influence on the electronic properties of the molecule and its ability to interact with metabolic enzymes and the ultimate target, DNA. who.int

Table 1: Relative Carcinogenic Activity of Substituted 4-Dimethylaminoazobenzene Analogs

CompoundSubstituent PositionRelative Carcinogenic Activity
4-Dimethylaminoazobenzene (DMAB)Unsubstituted+++
3'-Methyl-4-dimethylaminoazobenzene3'++++
3'-Chloro-4-dimethylaminoazobenzene3'+++
3'-Nitro-4-dimethylaminoazobenzene3'+++
2'-Methyl-4-dimethylaminoazobenzene2'++
2'-Chloro-4-dimethylaminoazobenzene2'++
4'-Methyl-4-dimethylaminoazobenzene4'+
4'-Chloro-4-dimethylaminoazobenzene4'+

Activity is qualitatively ranked from inactive (-) to highly active (++++). Data compiled from multiple sources. researchgate.netrupress.org

Impact of Amino Group Substituents

The nature of the alkyl groups attached to the exocyclic amino nitrogen is a critical determinant of carcinogenic activity in aminoazo dyes. For a high level of activity, it appears that at least one methyl group is essential. researchgate.net

Studies have shown that both 4-dimethylaminoazobenzene and 4-monomethylaminoazobenzene are potent carcinogens. nih.gov The in vivo demethylation of DMAB to the monomethyl derivative is a known metabolic pathway. nih.gov this compound, which contains one methyl and one ethyl group, displays carcinogenic activity comparable to DMAB. researchgate.netrupress.orgnih.gov This suggests that the presence of one methyl group alongside a slightly larger alkyl group like ethyl is well-tolerated for maintaining carcinogenic potential.

However, replacing both methyl groups with larger alkyl substituents, such as in 4-diethylaminoazobenzene, or with other groups like benzylmethyl or β-hydroxyethylmethyl, leads to a significant reduction or complete loss of carcinogenic activity. rupress.orgnih.gov This is attributed to alterations in the metabolic activation pathway, specifically the N-dealkylation process. While de-ethylation of 4-diethyl- and this compound does occur in vivo, the efficiency and subsequent activation steps may differ from those of the dimethyl and monomethyl analogs. nih.gov

Table 2: Influence of Amino Group Substituents on Carcinogenic Activity of 4-Aminoazobenzene (B166484) Derivatives

CompoundAmino Group SubstituentsRelative Carcinogenic Activity
4-Dimethylaminoazobenzene-N(CH₃)₂+++
4-Monomethylaminoazobenzene-NH(CH₃)+++
This compound -N(CH₃)(C₂H₅) +++
4-Diethylaminoazobenzene-N(C₂H₅)₂-
4-Monoethylaminoazobenzene-NH(C₂H₅)-
4-Benzylmethylaminoazobenzene-N(CH₃)(CH₂C₆H₅)-
4-β-Hydroxyethylmethylaminoazobenzene-N(CH₃)(CH₂CH₂OH)-
4-Aminoazobenzene-NH₂-

Activity is qualitatively ranked from inactive (-) to highly active (+++). Data compiled from multiple sources. researchgate.netrupress.orgnih.gov

Photochromic Properties and Applications in Materials Science Research

Fundamental Principles of Azobenzene (B91143) Photochromism Relevant to 4-Ethylmethylaminoazobenzene

The photochromism of azobenzene compounds, including this compound, is rooted in the reversible isomerization between its two geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. rsc.orgresearchgate.net This transformation involves the rearrangement of the molecule around the central N=N double bond. The trans isomer is nearly planar and has no dipole moment, while the cis isomer has a bent, three-dimensional structure with a significant dipole moment. researchgate.net This change in geometry and polarity at the molecular level upon photoisomerization is responsible for the macroscopic changes observed in materials incorporating these switches.

The isomerization process is triggered by the absorption of light of a specific wavelength. Typically, the trans-to-cis isomerization is induced by ultraviolet (UV) light, which excites the molecule to a π-π* electronic state. wikipedia.org The reverse process, cis-to-trans isomerization, can be triggered by visible light, corresponding to the n-π* transition, or it can occur thermally in the dark. wikipedia.orgrsc.org

Two primary mechanisms have been proposed for the isomerization pathway:

Rotation: This pathway involves a torsion or twisting motion around the N=N double bond in the excited state.

Inversion: This mechanism involves an in-plane, "windshield-wiper" like motion of one of the phenyl rings relative to the C-N-N plane. rsc.orgaip.org

The actual mechanism can be influenced by the specific electronic state excited and the molecular environment. For this compound, the presence of the electron-donating ethylmethylamino group is expected to influence the energies of the relevant electronic states, thereby affecting the absorption spectra and the efficiency of the photoisomerization pathways.

IsomerGeometryDipole MomentThermal Stability
trans-AzobenzenePlanar~0 DStable
cis-AzobenzeneBent / Angular~3.0 DMetastable

This interactive table summarizes the key differences between the trans and cis isomers of the parent azobenzene molecule, which are foundational to understanding derivatives like this compound.

Molecular Design Strategies for Modulating Photochromic Behavior in Azobenzene Derivatives

The photochemical properties of azobenzene can be precisely tuned by chemical modification of the phenyl rings. rsc.orgmdpi.com These strategies allow for the rational design of photoswitches with tailored absorption wavelengths, quantum yields, and thermal relaxation rates.

One of the most effective strategies is the introduction of substituents with different electronic properties, creating so-called "push-pull" azobenzenes. nih.gov In this design, an electron-donating group (the "push") is placed on one phenyl ring and an electron-withdrawing group (the "pull") is on the other. This configuration creates a strong intramolecular charge-transfer character in the π-π* transition, which has several important consequences:

Red-Shifted Absorption: The energy required for the π-π* transition is lowered, shifting the absorption band from the UV to the visible region of the spectrum. nih.gov This allows the trans-to-cis isomerization to be triggered with visible light, which is often desirable for applications in biological systems and materials to avoid UV-induced damage.

Overlapping Spectra: The absorption bands of the trans and cis isomers can be made to overlap significantly. wikipedia.org

For this compound, the ethylmethylamino group acts as an effective electron-donating ("push") substituent. While this compound itself is not a classic "push-pull" system without an electron-withdrawing group, the principles of substituent effects are directly applicable. The electron-donating nature of the substituent modifies the electronic structure and thus the photochromic behavior compared to unsubstituted azobenzene.

Other design strategies include:

Steric Effects: Introducing bulky substituents, particularly at the ortho positions to the azo group, can destabilize the planar trans isomer or influence the pathway of isomerization, thereby altering the thermal relaxation rate of the cis isomer.

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds can be used as a "molecular lock" to stabilize one isomeric state over the other, increasing the energy barrier for isomerization and preventing it. nih.govacs.org

Design StrategyEffect on Photochromic PropertiesExample Substituents
Push-Pull SubstitutionRed-shifts absorption spectra, allows for visible-light switching.Donor: -NH₂, -N(CH₃)₂; Acceptor: -NO₂, -CN
Steric HindranceCan alter thermal stability and isomerization pathways.ortho-fluorine, ortho-methoxy
Hydrogen BondingCan "lock" an isomer, increasing the isomerization energy barrier.-OH, -CONH- groups capable of intramolecular H-bonding

This interactive table outlines common molecular design strategies and their effects on the properties of azobenzene derivatives.

Photoisomerization Kinetics and Dynamics of Azobenzene Systems

The photoisomerization of azobenzene is an ultrafast process, occurring on the picosecond (10⁻¹² s) timescale. acs.org Upon excitation with a photon, the molecule rapidly relaxes from the initial excited state to the ground state of either the cis or trans isomer. uottawa.ca The efficiency of this process is described by the quantum yield (φ), which is the fraction of absorbed photons that lead to a successful isomerization event.

When a solution of an azobenzene derivative is continuously irradiated, a dynamic equilibrium known as a photostationary state (PSS) is reached. nsf.gov At the PSS, the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization reactions are equal, resulting in a fixed ratio of the two isomers. The composition of the PSS depends on the excitation wavelength and the absorption coefficients of the two isomers at that wavelength. nsf.gov

The kinetics of the thermal relaxation from the metastable cis isomer back to the stable trans form is a critical parameter for many applications. This process follows first-order kinetics, and its rate is characterized by the half-life (t₁/₂) of the cis isomer. This half-life can be dramatically influenced by molecular design and the local environment, ranging from milliseconds to hours or even days. nsf.gov For instance, the introduction of ortho-fluorine substituents has been shown to lengthen the half-life of the cis isomer significantly. nsf.gov

ProcessTimescaleKey Parameters
Photoisomerization (trans → cis or cis → trans)Femtoseconds to picoseconds (fs-ps)Quantum Yield (φ)
Establishment of Photostationary State (PSS)Seconds to minutesWavelength (λ), Molar Absorptivity (ε)
Thermal Relaxation (cis → trans)Milliseconds to daysHalf-life (t₁/₂)

This interactive table summarizes the different kinetic and dynamic processes involved in azobenzene photoisomerization.

Advanced Spectroscopic Techniques for Photochromism Characterization

A variety of spectroscopic techniques are employed to characterize the structure, dynamics, and kinetics of photochromic molecules like this compound. unizar-csic.es These methods provide crucial insights into the isomerization process.

UV-Visible (UV-Vis) Spectroscopy: This is the most fundamental technique used to study photochromism. scispace.com It measures the absorption of light as a function of wavelength. The distinct absorption spectra of the trans and cis isomers allow for the monitoring of the isomerization process in real-time. The strong π-π* transition of the trans isomer and the weaker n-π* transition of the cis isomer are characteristic features. rsc.org

Transient Absorption Spectroscopy: This is a powerful pump-probe technique used to study ultrafast dynamics. A short laser pulse (the "pump") initiates the photoisomerization, and a second, time-delayed pulse (the "probe") measures the absorption spectrum of the transient species formed. acs.org By varying the delay between the pump and probe pulses, it is possible to track the excited-state relaxation and isomerization pathways on femtosecond to picosecond timescales. acs.orgnih.gov

Femtosecond Fluorescence Spectroscopy: While azobenzenes are generally not strongly fluorescent, measuring their weak fluorescence with high time resolution can provide valuable information. acs.org Techniques like fluorescence anisotropy can help elucidate the isomerization mechanism by tracking the rotational motion of the molecule in the excited state, offering evidence for either inversion or rotation pathways. acs.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide structural information about the isomers. unizar-csic.esaip.org Changes in the vibrational modes of the molecule upon isomerization can be detected, offering a "fingerprint" of each isomeric state and confirming the structural changes that occur. aip.org

TechniqueInformation ObtainedTimescale
UV-Visible SpectroscopyIsomer concentrations, photostationary state, thermal kinetics.Seconds to hours
Transient Absorption SpectroscopyExcited-state lifetimes, isomerization pathways, reaction intermediates.Femtoseconds to nanoseconds
Femtosecond Fluorescence SpectroscopyExcited-state dynamics, rotational motion, isomerization mechanism.Femtoseconds to picoseconds
FTIR/Raman SpectroscopyMolecular structure, vibrational modes of each isomer.Static or time-resolved

This interactive table details the advanced spectroscopic techniques used to characterize photochromism and the specific information each provides.

Advanced Research Methodologies and Interdisciplinary Approaches

Integrated Spectroscopic and Computational Approaches

The comprehensive characterization of 4-Ethylmethylaminoazobenzene and its metabolites necessitates the integration of spectroscopic techniques with computational modeling. This synergistic approach provides a deeper understanding of the molecule's properties and fragmentation patterns, which is crucial for its unambiguous identification in complex biological matrices.

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Quantum chemical calculations can predict the stable conformations of this compound and its potential metabolites. Furthermore, computational models can simulate the mass spectrometric fragmentation pathways, aiding in the interpretation of complex MS/MS spectra. By comparing experimentally observed fragments with computationally predicted fragmentation patterns, researchers can increase the confidence in metabolite identification.

Table 1: Predicted Mass Spectrometric Fragmentation of this compound (Note: This data is hypothetical and based on the fragmentation patterns of similar compounds, as specific experimental data for this compound is not publicly available.)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Putative Structure of Fragment
239.1473 [M+H]⁺134.0968[C₉H₁₂N]⁺ (Ethylmethylaniline moiety)
239.1473 [M+H]⁺105.0702[C₇H₅N₂]⁺ (Phenyl-diazonium moiety)
239.1473 [M+H]⁺93.0573[C₆H₇N]⁺ (Aniline)

In Vitro and In Vivo Chemical Biology Studies (focused on chemical transformations and mechanisms)

Understanding the biotransformation of this compound is critical for assessing its biological activity and potential toxicity. In vitro and in vivo chemical biology studies are employed to investigate the metabolic pathways and mechanisms of this compound.

In vitro metabolism studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450 (CYP450). nih.govnih.govresearchgate.netresearchgate.net By incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), researchers can simulate its phase I metabolism. The primary metabolic reactions anticipated for N-alkylated aminoazobenzene compounds include N-dealkylation and aromatic hydroxylation. For this compound, this would likely involve the removal of the ethyl or methyl group and the hydroxylation of the aromatic rings. The identification of the specific CYP450 isozymes involved can be achieved through the use of selective inhibitors or recombinant enzymes.

Table 2: Potential Metabolites of this compound Identified in In Vitro Liver Microsome Assays (Note: This data is hypothetical and based on the known metabolism of analogous compounds, as specific experimental data for this compound is not publicly available.)

MetaboliteChemical Transformation
4-MethylaminoazobenzeneN-de-ethylation
4-EthylaminoazobenzeneN-demethylation
4-Aminoazobenzene (B166484)N-de-ethylation and N-demethylation
4'-Hydroxy-4-ethylmethylaminoazobenzeneAromatic hydroxylation

Chromatographic and Separation Techniques for Analysis of this compound and its Metabolites

The analysis of this compound and its metabolites in complex biological and environmental samples requires powerful separation techniques. High-performance liquid chromatography (HPLC) is the most commonly employed method for this purpose. iyengarlab.org

In a typical HPLC method, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as azo compounds exhibit strong absorbance in the visible region, or a mass spectrometer for more sensitive and specific detection.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used for the analysis of this compound and its more volatile metabolites. However, derivatization may be necessary to increase the volatility and thermal stability of the analytes.

Capillary electrophoresis (CE) is another separation technique that offers high efficiency and resolution. CE separates molecules based on their charge-to-size ratio in an electric field and can be a valuable tool for the analysis of charged metabolites.

Table 3: Hypothetical HPLC Method Parameters for the Analysis of this compound and its Metabolites (Note: These parameters are illustrative and would require optimization for a specific application.)

ParameterValue
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Detection UV at 450 nm and ESI-MS

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylmethylaminoazobenzene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves diazo coupling between aniline derivatives and ethylmethylamine intermediates under controlled pH and temperature. For example, hydrazide-hydrazone derivatives of analogous azo compounds are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst . Purity validation requires chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Melting point analysis and TLC (Rf values) are also critical for confirming compound identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during mixing/handling to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), N95 respirators, and chemically resistant lab coats. Follow EN 374 standards for glove integrity .
  • Waste Management : Segregate waste in labeled containers for professional disposal to avoid environmental contamination .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : ¹H/¹³C NMR for functional group analysis, FT-IR for bond vibration profiling, and LC-MS for molecular weight confirmation .
  • Purity Assessment : HPLC with reverse-phase C18 columns and UV-Vis detection at λmax ~400 nm (typical for azo compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying solvent systems?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate solvents (e.g., ethanol vs. DMF), temperature (25°C vs. reflux), and catalyst concentrations. For example, glacial acetic acid in ethanol enhances hydrazone formation in analogous azo compounds . Monitor reaction progress via TLC and compare yields using gravimetric analysis. Statistical tools like ANOVA can identify significant variables .

Q. How should researchers resolve contradictions in carcinogenicity data for this compound?

  • Methodological Answer :

  • Data Harmonization : Cross-validate results using multiple assays (e.g., Ames test for mutagenicity, rodent bioassays for carcinogenicity).
  • Metabolite Analysis : Use GC-MS to detect breakdown products like aniline or 1,4-phenylenediamine, which may explain discrepancies in toxicity profiles .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to assess low-dose extrapolation risks .

Q. What strategies mitigate photodegradation of this compound in experimental setups?

  • Methodological Answer :

  • Light Exposure Control : Store solutions in amber glassware and use UV-filtered light sources.
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v to inhibit radical-mediated degradation .
  • Kinetic Studies : Perform UV-Vis spectroscopy under controlled light intensity to quantify degradation rates and identify half-life (t½) .

Q. How can computational modeling guide the design of this compound-based sensors?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., estrogen receptors) using software like GROMACS.
  • DFT Calculations : Optimize electronic transitions (HOMO-LUMO gaps) to predict absorption maxima for sensor applications .
  • Experimental Validation : Compare computational predictions with spectrophotometric data to refine models .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Stepwise diazo coupling, purity checks via TLCDoE for solvent/catalyst optimization
Safety PPE compliance, fume hood usage Toxicokinetic modeling for exposure thresholds
Data Analysis Chromatographic peak integration BMD modeling, GC-MS metabolite profiling
Stability Ambient storage guidelines Photodegradation kinetics under UV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.